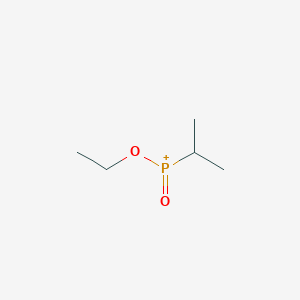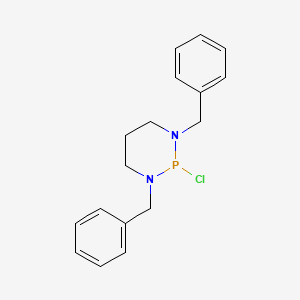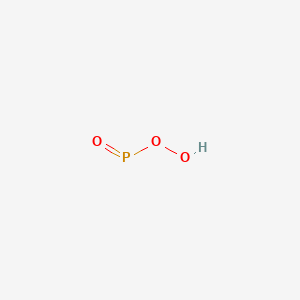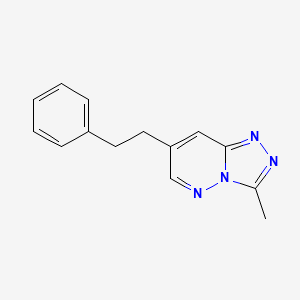![molecular formula C12H15NO6 B14328780 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate CAS No. 98082-25-8](/img/structure/B14328780.png)
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The methoxy group is introduced via electrophilic aromatic substitution, while the oxopropyl group is added through a Friedel-Crafts acylation reaction. The final step involves the nitration of the ethyl group to form the nitrate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. This release can activate pathways related to vasodilation and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-Methoxyphenoxy]ethyl nitrate
- 2-[3-(2-Oxopropyl)phenoxy]ethyl nitrate
- 2-[4-Methoxy-3-(2-hydroxypropyl)phenoxy]ethyl nitrate
Uniqueness
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is unique due to the presence of both the methoxy and oxopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
Número CAS |
98082-25-8 |
|---|---|
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-[4-methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate |
InChI |
InChI=1S/C12H15NO6/c1-9(14)7-10-8-11(3-4-12(10)17-2)18-5-6-19-13(15)16/h3-4,8H,5-7H2,1-2H3 |
Clave InChI |
SLAUEGNTSHNESZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)OCCO[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
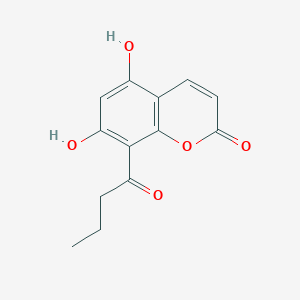
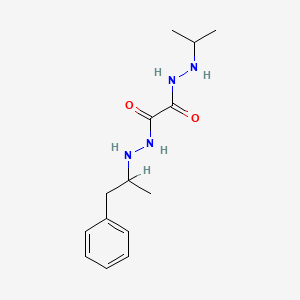
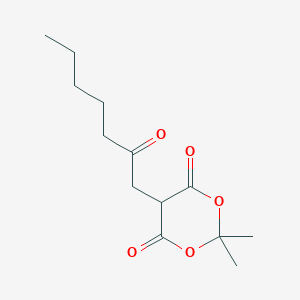
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

